Physicochemical properties of 2-Chloro-1-(2,6-dichlorophenyl)ethanone
Physicochemical properties of 2-Chloro-1-(2,6-dichlorophenyl)ethanone
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(2,6-dichlorophenyl)ethanone
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-1-(2,6-dichlorophenyl)ethanone, a halogenated aromatic ketone of significant interest to researchers in synthetic chemistry and drug development. This document is structured to deliver not only precise data but also the underlying scientific rationale for experimental methodologies, ensuring a deeper, actionable understanding for scientists and professionals in the field.
Introduction: Understanding a Key Synthetic Building Block
2-Chloro-1-(2,6-dichlorophenyl)ethanone, identified by CAS Number 81547-71-9, is a valuable intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a dichlorinated phenyl ring and a reactive α-chloro ketone moiety, makes it a versatile precursor for more complex molecules, particularly in the development of pharmaceutical agents. Analogs of this compound, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, serve as critical starting materials for the synthesis of antifungal drugs, highlighting the potential utility of this entire class of molecules.[5][6][7] A thorough characterization of its physicochemical properties is therefore essential for its effective handling, reaction optimization, and analytical identification.
Section 1: Chemical Identity and Structural Features
The unambiguous identification of a chemical compound is the foundation of all subsequent research. The key identifiers and structural details for 2-Chloro-1-(2,6-dichlorophenyl)ethanone are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-1-(2,6-dichlorophenyl)ethanone | - |
| Synonym | 2,6-Dichlorophenacyl chloride | [2] |
| CAS Number | 81547-71-9 | [1][2][3][4] |
| Molecular Formula | C₈H₅Cl₃O | [1][2] |
| Molecular Weight | 223.48 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl | [1][2] |
| InChIKey | BDSOXPYZEQTVTC-UHFFFAOYSA-N | [1][2] |
The molecule's reactivity is largely dictated by two key features: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a chlorine atom. This α-chloro ketone is a potent electrophile, making the compound an effective alkylating agent in various nucleophilic substitution reactions.
Section 2: Core Physicochemical Properties
The physical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, from reaction setup to purification and formulation.
| Property | Value/Description | Notes | Source |
| Physical State | Likely a low-melting solid at STP | Based on analogs and molecular weight | [8] |
| Melting Point | Not experimentally reported | - | [2] |
| Boiling Point | Not experimentally reported | - | [2] |
| Water Solubility | Predicted to be low | Consistent with high LogP value | [7][9] |
| LogP (Octanol/Water) | 3.41 | Computed; indicates significant hydrophobicity | [2] |
| Polar Surface Area | 17.07 Ų | Computed | [2] |
Workflow for Physicochemical Property Determination
The following diagram outlines a standard workflow for the empirical determination of the core physicochemical properties discussed. This systematic approach ensures data accuracy and reproducibility.
Caption: Standard workflow for determining core physicochemical properties.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the gold-standard technique for determining the melting point and purity of a crystalline solid. It is highly accurate, requires a minimal amount of sample (1-5 mg), and provides a complete thermodynamic profile of the phase transition.
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-1-(2,6-dichlorophenyl)ethanone into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of substance due to sublimation. Prepare an empty, sealed aluminum pan to use as a reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.
-
Analysis: Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point at a controlled rate, typically 10 °C/min, under a nitrogen purge gas (50 mL/min).
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.
Section 3: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the molecular structure of a compound. While experimental spectra for this specific molecule are not widely published, a robust profile can be predicted based on its structure and comparison with closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly characteristic.
-
Aromatic Region (δ 7.30-7.60 ppm): The dichlorophenyl ring contains three protons. Due to the symmetrical substitution pattern (chlorines at positions 2 and 6), we would expect to see a multiplet pattern corresponding to these three protons.
-
Aliphatic Region (δ 4.80-5.00 ppm): A sharp singlet corresponding to the two protons of the chloromethylene (-CH₂Cl) group is predicted.[10] This signal is shifted downfield due to the inductive effect of the adjacent carbonyl group and the chlorine atom. Its integration value would be 2H.
¹³C NMR (Carbon-13 NMR): The carbon spectrum provides a map of the carbon backbone.
-
Carbonyl Carbon (δ ~190 ppm): The ketone carbonyl carbon is expected to appear significantly downfield.[11]
-
Aromatic Carbons (δ 128-140 ppm): Several distinct signals will be present for the aromatic carbons. The carbons directly bonded to chlorine (C2, C6) will show a characteristic shift.
-
Aliphatic Carbon (δ ~46 ppm): The methylene carbon (-CH₂Cl) will appear in the aliphatic region, shifted downfield by the attached chlorine.[11]
Experimental Protocol: Acquiring ¹H NMR Spectrum
Rationale: NMR spectroscopy provides definitive proof of a molecule's covalent framework. The following protocol is standard for small organic molecules.[10]
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the compound is fully dissolved.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.[10]
-
Acquisition: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature. Acquire the spectrum using standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis. For halogenated compounds, it is particularly powerful due to characteristic isotopic patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222 (for ³⁵Cl isotopes). Crucially, due to the presence of three chlorine atoms, a highly characteristic isotopic cluster will be observed. The relative intensities of the M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks will be approximately 100:98:32:3, providing a definitive signature for a trichlorinated compound.
-
Key Fragmentation: The primary fragmentation pathway is the α-cleavage of the C-C bond between the carbonyl group and the chloromethylene group.
Caption: Predicted primary fragmentation pathway for 2-Chloro-1-(2,6-dichlorophenyl)ethanone in EI-MS.
Section 4: Reactivity and Chemical Stability
-
Reactivity: As an α-chloro ketone, the compound is a potent electrophile and is susceptible to nucleophilic attack at the methylene carbon, displacing the chloride ion. This makes it an excellent substrate for synthesizing a wide range of derivatives. It can also undergo reduction of the ketone to a secondary alcohol, a key step in the synthesis of chiral intermediates.[5][7]
-
Stability: The compound is stable under standard laboratory conditions. However, it should be protected from strong bases, which can promote elimination or substitution reactions, and strong oxidizing agents.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and bases.[12]
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from closely related chloroacetophenones provides a strong basis for safe handling protocols.
-
Hazards: Assumed to be a skin and eye irritant.[12][13] May be harmful if swallowed or inhaled.[9][13]
-
Personal Protective Equipment (PPE):
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12][13][14]
Conclusion
2-Chloro-1-(2,6-dichlorophenyl)ethanone is a synthetic intermediate with significant potential. This guide has detailed its core physicochemical properties, spectroscopic signature, and reactivity profile. The provided data, predicted characteristics, and detailed experimental protocols offer researchers, scientists, and drug development professionals the essential knowledge required for the safe and effective use of this compound in their work. A clear understanding of these properties is the first step toward unlocking its full potential in the synthesis of novel chemical entities.
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